molecular formula C6H3BrINO2 B1267603 2-Bromo-1-iodo-4-nitrobenzene CAS No. 7149-14-6

2-Bromo-1-iodo-4-nitrobenzene

Cat. No. B1267603
CAS RN: 7149-14-6
M. Wt: 327.9 g/mol
InChI Key: CJUZKENURNQSDJ-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-4-nitrobenzene is a derivative compound of Nitrobenzene . It has a molecular weight of 327.9 .


Synthesis Analysis

The synthesis of 2-Bromo-1-iodo-4-nitrobenzene can involve palladium-mediated Ullmann cross-coupling reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-iodo-4-nitrobenzene can be represented by the linear formula C6H3BrINO2 .


Chemical Reactions Analysis

2-Bromo-1-iodo-4-nitrobenzene undergoes reactions such as palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives . The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution .


Physical And Chemical Properties Analysis

2-Bromo-1-iodo-4-nitrobenzene has a density of 2.3±0.1 g/cm3, a boiling point of 332.7±27.0 °C at 760 mmHg, and a flash point of 155.0±23.7 °C . It has a molar refractivity of 53.4±0.3 cm3, and a molar volume of 139.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Aromatic Compounds

2-Bromo-1-iodo-4-nitrobenzene: is a versatile intermediate in the synthesis of complex aromatic compounds. Its halogen groups are reactive sites for coupling reactions, such as the Suzuki and Stille cross-coupling reactions, which are pivotal in constructing biaryl structures often found in pharmaceuticals and organic materials .

Electrophilic Aromatic Substitution Reactions

This compound is used in electrophilic aromatic substitution reactions where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack. This property is exploited to introduce various substituents onto the benzene ring, thereby modifying its chemical behavior for desired applications .

Nucleophilic Substitution Reactions

The presence of bromine and iodine allows for nucleophilic substitution reactions (S_N1 and S_N2). These reactions are fundamental in organic synthesis, enabling the introduction of a wide range of nucleophiles to the aromatic system, which can lead to the creation of diverse derivatives with potential applications in drug development and material science .

Benzylic Functionalization

The benzylic position adjacent to the bromine atom in 2-Bromo-1-iodo-4-nitrobenzene is a prime site for functionalization. This position can undergo various reactions, including oxidation and free radical reactions, to yield a multitude of functional groups that are valuable in synthetic chemistry .

Halogen Exchange Reactions

Halogen exchange (halodeboronation) reactions are possible due to the presence of both bromine and iodine. These reactions are useful for preparing other halogenated derivatives, which can serve as intermediates in further chemical transformations or as active components in catalyst systems .

Material Science Applications

In material science, 2-Bromo-1-iodo-4-nitrobenzene can be used to synthesize organic semiconductors and conductive polymers. The nitro group can act as an electron acceptor, altering the electronic properties of the resulting materials, which is crucial for developing new electronic devices .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its distinct spectroscopic properties make it suitable for UV-Vis, NMR, and mass spectrometry analyses .

Safety and Environmental Studies

2-Bromo-1-iodo-4-nitrobenzene: can be used in safety and environmental impact studies to understand the behavior of halogenated and nitroaromatic compounds in biological systems and ecosystems. It serves as a model compound to study degradation pathways, toxicity, and bioaccumulation .

Mechanism of Action

The mechanism of action involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by the ability of nitro, and other electron-withdrawing groups, to stabilize adjacent negative charge .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The use of 2-Bromo-1-iodo-4-nitrobenzene in the development of highly sensitive electrochemical sensors for the detection of environmental pollutants like nitrobenzene has been reported . This suggests potential future directions in environmental monitoring and pollution control .

properties

IUPAC Name

2-bromo-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZKENURNQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285912
Record name 2-bromo-1-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-iodo-4-nitrobenzene

CAS RN

7149-14-6
Record name 7149-14-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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